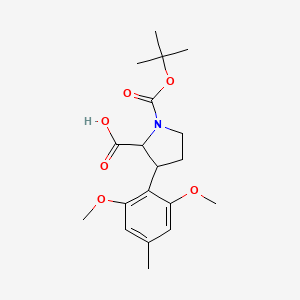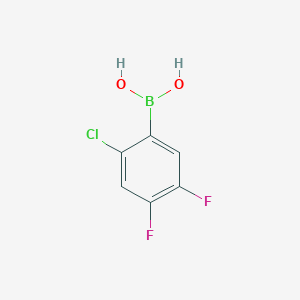
Ácido 2-cloro-4,5-difluorofenilborónico
Descripción general
Descripción
2-Chloro-4,5-difluorobenzoic acid is an important intermediate in medicinal compounds and pesticides . It is also used as a reagent in Suzuki-Miyaura coupling reactions .
Synthesis Analysis
The Suzuki-Miyaura (SM) cross-coupling reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This reaction is used in the synthesis of 2-Chloro-4,5-difluorophenylboronic acid .Molecular Structure Analysis
The molecular weight of 2-Chloro-4,5-difluorophenylboronic acid is 192.36 . The IUPAC name is 2-chloro-4,5-difluorophenylboronic acid .Chemical Reactions Analysis
2-Chloro-4,5-difluorobenzoic acid is an important intermediate in the synthesis of medicinal compounds and pesticides . It is also used in Suzuki-Miyaura coupling reactions .Physical and Chemical Properties Analysis
2-Chloro-4,5-difluorophenylboronic acid is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Reacciones de acoplamiento cruzado de Suzuki-Miyaura
Este compuesto se usa ampliamente en reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es un tipo de proceso de acoplamiento cruzado catalizado por paladio, que permite la formación de enlaces carbono-carbono mediante la reacción de compuestos organoborónicos con haluros orgánicos o pseudohaluros.
2. Preparación de antagonistas selectivos del receptor de esfingosina fosfato El ácido 2-cloro-4,5-difluorofenilborónico se puede utilizar en la preparación de antagonistas selectivos del receptor de esfingosina fosfato . Estos antagonistas son importantes en el campo de la inmunología y la neurociencia.
Tapado de grupos finales
Este compuesto se puede utilizar en el tapado de grupos finales . Este proceso se utiliza a menudo en la química de polímeros para evitar una mayor polimerización o para modificar las propiedades de los extremos del polímero.
4. Sensor fosforescente para zinc biológicamente móvil Se puede utilizar en el desarrollo de sensores fosforescentes para zinc biológicamente móvil . Esto es importante en la investigación biológica y médica, ya que el zinc juega un papel crucial en numerosos procesos biológicos.
OLED fosforescentes azul verdosos
El ácido 2-cloro-4,5-difluorofenilborónico se puede utilizar en la producción de OLED fosforescentes azul verdosos . Los OLED (diodos orgánicos emisores de luz) se utilizan ampliamente en la tecnología de visualización.
Síntesis de otros compuestos químicos
Este compuesto también se puede utilizar como material de partida o intermedio en la síntesis de otros compuestos químicos . Su estructura y reactividad únicas lo convierten en una herramienta valiosa en el campo de la química sintética.
Mecanismo De Acción
- The primary target of 2-Chloro-4,5-difluorophenylboronic acid is the palladium (Pd) metal catalyst in Suzuki–Miyaura (SM) cross-coupling reactions .
- In SM coupling, oxidative addition occurs with electrophilic organic groups, where Pd becomes oxidized by donating electrons to form a new Pd–C bond. However, transmetalation involves nucleophilic organic groups transferred from boron to palladium .
Target of Action
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Chloro-4,5-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly as a reagent in Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, which are crucial in synthesizing various organic compounds. The compound interacts with palladium catalysts, facilitating the transmetalation process where the boronic acid group transfers to the palladium center . This interaction is vital for the coupling reaction to proceed efficiently.
Cellular Effects
The effects of 2-Chloro-4,5-difluorophenylboronic acid on cellular processes are still under investigation. It is known that boronic acids can influence cell signaling pathways and gene expression. For instance, boronic acids can inhibit proteasomes, leading to altered protein degradation and accumulation of ubiquitinated proteins . This inhibition can affect various cellular functions, including cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 2-Chloro-4,5-difluorophenylboronic acid exerts its effects through interactions with biomolecules such as enzymes and proteins. The compound can form reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition . This mechanism is similar to how boronic acid-based proteasome inhibitors function, where the boronic acid moiety binds to the catalytic threonine residue of the proteasome, inhibiting its activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Chloro-4,5-difluorophenylboronic acid are crucial factors. The compound is generally stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that the compound’s effects on cellular function can vary, with prolonged exposure potentially leading to increased cellular stress and altered metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-4,5-difluorophenylboronic acid in animal models depend on the dosage administered. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, toxic effects such as organ damage and altered physiological functions have been observed . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-Chloro-4,5-difluorophenylboronic acid is involved in metabolic pathways related to its role as a boronic acid derivative. The compound can undergo metabolic transformations, including oxidation and conjugation reactions, facilitated by enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability and activity within biological systems.
Transport and Distribution
The transport and distribution of 2-Chloro-4,5-difluorophenylboronic acid within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Studies have shown that boronic acids can be transported across cell membranes via passive diffusion or active transport mechanisms.
Subcellular Localization
The subcellular localization of 2-Chloro-4,5-difluorophenylboronic acid can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
(2-chloro-4,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMGFPOBSXTDFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801916-39-1 | |
| Record name | 2-chloro-4,5-difluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


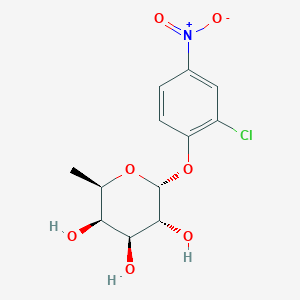
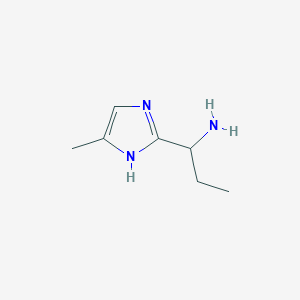
![3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1469855.png)
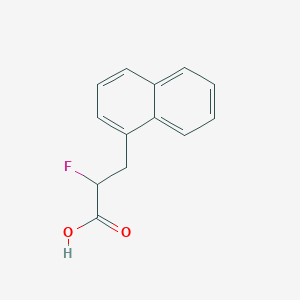


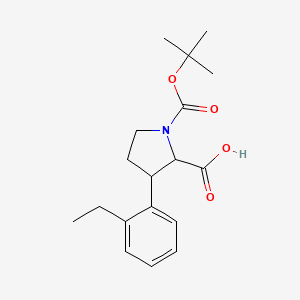
![3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde oxalate](/img/structure/B1469867.png)

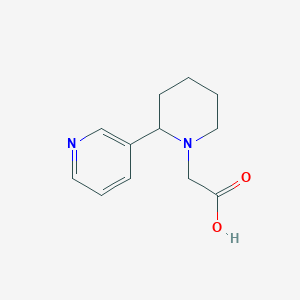

![[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B1469872.png)
![2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1469873.png)
